
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazolidine ring, a pentyl chain, and a chloropyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-chloro-2-pyridinol with a pentyl halide to form the intermediate 5-(5-chloro-2-pyridyloxy)pentyl halide. This intermediate is then reacted with thiazolidine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridyl group plays a crucial role in its binding affinity and specificity, while the thiazolidine ring contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(5-(5-chloropyridin-2-yl)oxypentyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific structural features, such as the length of the pentyl chain and the position of the chloropyridyl group
Eigenschaften
CAS-Nummer |
41287-86-9 |
|---|---|
Molekularformel |
C13H20Cl2N2OS |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
InChI-Schlüssel |
WAOCXJLDAMRLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

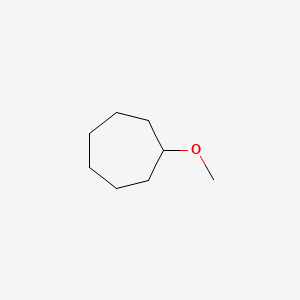
phosphanium bromide](/img/structure/B14667760.png)

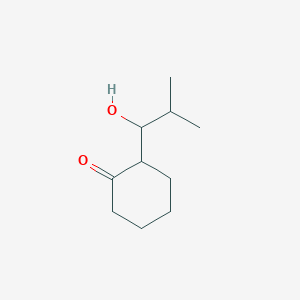
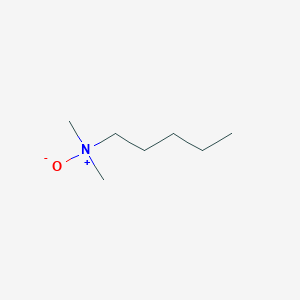
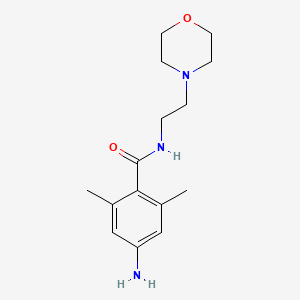
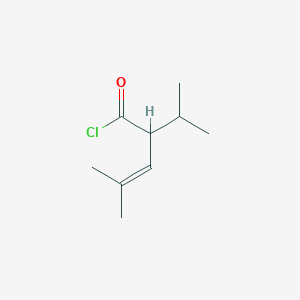
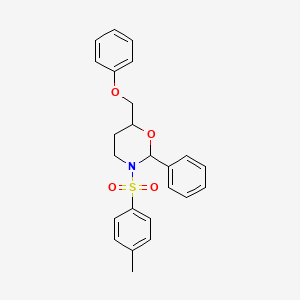
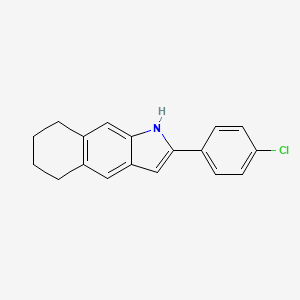
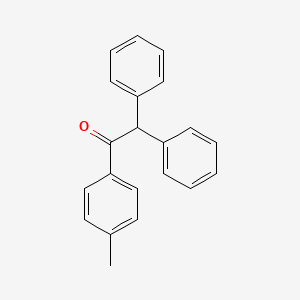
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
